molecular formula C14H11BrN2O3 B14913603 Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate

Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate

Katalognummer: B14913603
Molekulargewicht: 335.15 g/mol
InChI-Schlüssel: JQYGYKUCGRMATJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate is a β-carboline derivative characterized by a fused pyridoindole core with a bromine substituent at position 7, an ethyl ester group at position 3, and a ketone at position 4 (Figure 1). Its structural complexity arises from the pyrido[3,2-b]indole scaffold, which is conformationally constrained due to the fused bicyclic system.

Synthetic routes for such compounds often involve palladium-catalyzed cyclization or copper-mediated coupling reactions. For instance, tert-butyl analogs of pyridoindole derivatives are synthesized via intramolecular Heck reactions using Pd(OAc)₂ and phosphine ligands, yielding regioselective products .

Eigenschaften

Molekularformel

C14H11BrN2O3

Molekulargewicht

335.15 g/mol

IUPAC-Name

ethyl 7-bromo-4-oxo-1,5-dihydropyrido[3,2-b]indole-3-carboxylate

InChI

InChI=1S/C14H11BrN2O3/c1-2-20-14(19)9-6-16-11-8-4-3-7(15)5-10(8)17-12(11)13(9)18/h3-6,17H,2H2,1H3,(H,16,18)

InChI-Schlüssel

JQYGYKUCGRMATJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CNC2=C(C1=O)NC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by esterification and cyclization reactions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper salts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The compound’s closest structural analogs include β-carboline derivatives with variations in substituent positions and functional groups. Key examples are summarized in Table 1.

Key Observations :

  • Ketone at Position 4 : The 4-oxo group introduces hydrogen-bonding capacity absent in β-CCB and β-CCE, which could influence solubility and target engagement .
  • Ethyl Ester vs. tert-Butyl Esters : tert-Butyl esters (e.g., βCCt in ) exhibit higher hydrolytic stability, whereas ethyl esters may confer improved metabolic clearance profiles .
Crystallographic and Conformational Analysis
  • Ring Puckering: The pyridoindole core exhibits nonplanar puckering, quantified using Cremer-Pople coordinates (amplitude $ q $ and phase $ \phi $) . Bromine’s electronegativity may perturb puckering dynamics compared to non-halogenated analogs.
  • Hydrogen-Bonding Networks : The 4-oxo group participates in hydrogen bonds, as evidenced by graph-set analysis (e.g., $ R_2^2(8) $ motifs in similar crystals) . This contrasts with β-CCE, which lacks this functional group.

Biologische Aktivität

Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate (CAS No. 2681278-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Structure

The molecular formula of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate is C12H10BrN2O3C_{12}H_{10}BrN_{2}O_{3} with a molecular weight of approximately 300.12 g/mol. The compound features a bromo substituent, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.6
A549 (Lung Cancer)18.9

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins.

The proposed mechanism of action for Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, leading to increased apoptosis in tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate possesses antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be further explored for its potential use as an antimicrobial agent.

Synthesis Methods

The synthesis of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate typically involves a multi-step process:

  • Bromination : The starting material undergoes bromination at the 7-position using bromine in an appropriate solvent.
  • Cyclization : The brominated intermediate is then subjected to cyclization under acidic conditions to form the pyrido[3,2-b]indole structure.
  • Esterification : Finally, esterification with ethyl chloroformate yields the final product.

Case Study: Anticancer Activity in Vivo

A recent study evaluated the in vivo efficacy of Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. Results indicated that Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate effectively inhibited growth at concentrations comparable to standard antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.